5-phenyl-1H-pyrazin-2-one
Overview
Description
Scientific Research Applications
Cancer Research
5-phenyl-1H-pyrazin-2-one derivatives have been synthesized and studied for their potential in cancer treatment. For example, a study by Lv et al. (2012) synthesized 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives. These compounds, particularly one named 5j, showed selective inhibition of H322 lung cancer cells by inducing apoptosis, especially in cells containing a mutated p53 gene (Lv et al., 2012). Another study by Zheng et al. (2011) synthesized pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, showing inhibition of growth in A549 and H322 lung cancer cells (Zheng et al., 2011).
Antibacterial and Antioxidant Properties
Compounds derived from this compound have shown promise in antibacterial and antioxidant applications. A study by Kitawat and Singh (2014) developed novel substituted 2-pyrazoline derivatives with pyrazine moieties, which demonstrated significant antibacterial activities against various strains and antioxidant activities as assessed by a DPPH free radical method (Kitawat & Singh, 2014).
Antimycobacterial Activity
This compound derivatives have also been studied for their activity against mycobacterial infections. Zítko et al. (2013) synthesized 5-chloro-N-phenylpyrazine-2-carboxamides with varying substituents and tested them against Mycobacterium tuberculosis and other strains. Many of these compounds showed significant activity against M. tuberculosis (Zítko et al., 2013).
Spectroscopic Analysis
Studies involving this compound derivatives have also focused on spectroscopic properties, contributing to advancements in chemical analysis techniques. For instance, Zheng et al. (2011) investigated the fluorescent properties of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, offering insights into UV-vis absorption and fluorescence spectroscopy (Zheng et al., 2011).
Structural and Theoretical Studies
Research into the structure and theory of this compound derivatives is also ongoing. Studies like that by Viveka et al. (2016), which focused on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a related compound, provided valuable information on molecular structure, spectroscopy, and theoretical models (Viveka et al., 2016).
Properties
IUPAC Name |
5-phenyl-1H-pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-10-7-11-9(6-12-10)8-4-2-1-3-5-8/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGVFXUMEAYBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70344721 | |
Record name | 5-phenyl-1H-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25844-72-8 | |
Record name | 5-phenyl-1H-pyrazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70344721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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